molecular formula C18H10BrN3O3S2 B2995701 (Z)-N-(5-(5-bromo-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide CAS No. 301223-63-2

(Z)-N-(5-(5-bromo-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

Cat. No.: B2995701
CAS No.: 301223-63-2
M. Wt: 460.32
InChI Key: XEMWSHZOHYPKRM-YPKPFQOOSA-N
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Description

(Z)-N-(5-(5-bromo-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is a useful research compound. Its molecular formula is C18H10BrN3O3S2 and its molecular weight is 460.32. The purity is usually 95%.
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Biological Activity

(Z)-N-(5-(5-bromo-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure characterized by:

  • Bromine atom at the 5-position of the oxoindoline ring.
  • Thioxothiazolidin moiety , which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to inhibit specific enzymes involved in crucial cellular processes such as cell proliferation and apoptosis. The presence of halogens (bromine) enhances its reactivity, potentially increasing its binding affinity to target proteins.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazolidinones, including this compound, exhibit significant antimicrobial properties.

  • Antibacterial Activity :
    • The compound has shown better antibacterial potency compared to standard antibiotics like ampicillin against various Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA and Pseudomonas aeruginosa .
    • Table 1 summarizes the Minimum Inhibitory Concentrations (MIC) for selected bacterial strains:
CompoundBacterial StrainMIC (µg/mL)
(Z)-N-(5-(5-bromo...E. coli8
(Z)-N-(5-(5-bromo...S. aureus4
(Z)-N-(5-(5-bromo...MRSA16
  • Antifungal Activity :
    • It demonstrated antifungal activity superior to reference drugs like bifonazole and ketoconazole, with some compounds exhibiting up to 52-fold enhancement in activity .

Anticancer Activity

The compound's anticancer properties are under investigation, with early results indicating potential cytotoxic effects against various cancer cell lines. Its mechanism may involve the inhibition of tumor growth pathways by targeting specific oncogenic proteins.

Case Studies

Several studies have explored the biological efficacy of related compounds, providing insights into their therapeutic potential:

  • Study on Thiazolidinone Derivatives :
    • A study evaluated a series of thiazolidinone derivatives for their antimicrobial and anticancer activities, revealing that compounds similar to (Z)-N-(5-(5-bromo... exhibited significant activity against both bacterial pathogens and cancer cell lines .
  • Molecular Docking Studies :
    • Molecular docking studies have been conducted to predict the binding affinity of these compounds towards various biological targets, suggesting a favorable interaction profile that correlates with observed biological activities .

Properties

IUPAC Name

N-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrN3O3S2/c19-10-6-7-12-11(8-10)13(16(24)20-12)14-17(25)22(18(26)27-14)21-15(23)9-4-2-1-3-5-9/h1-8,25H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBJHEMGQCIDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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